4-Chloro-2-iodo-1-nitrobenzene
Overview
Description
4-Chloro-2-iodo-1-nitrobenzene is an aromatic compound with the molecular formula C6H3ClINO2 and a molecular weight of 283.45 g/mol . It is characterized by the presence of chloro, iodo, and nitro substituents on a benzene ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-iodo-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-chloro-2-iodobenzene using concentrated nitric acid and sulfuric acid as catalysts . The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-iodo-1-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chloro and nitro) that activate the benzene ring towards nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The iodo group can undergo coupling reactions, such as Suzuki coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Coupling: Palladium catalysts with boronic acids.
Major Products:
Amino Derivatives: From reduction of the nitro group.
Substituted Benzene Derivatives: From nucleophilic substitution and coupling reactions.
Scientific Research Applications
4-Chloro-2-iodo-1-nitrobenzene is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-iodo-1-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The electron-withdrawing nitro and chloro groups make the benzene ring more susceptible to nucleophilic attack, facilitating substitution reactions . The iodo group, being a good leaving group, enhances the compound’s ability to participate in coupling reactions .
Comparison with Similar Compounds
4-Chloro-2-iodoaniline: Similar structure but with an amino group instead of a nitro group.
4-Chloro-2-nitroaniline: Similar structure but without the iodo group.
2-Iodo-1-nitrobenzene: Lacks the chloro substituent.
Uniqueness: 4-Chloro-2-iodo-1-nitrobenzene is unique due to the combination of chloro, iodo, and nitro groups on the benzene ring, which imparts distinct reactivity and versatility in chemical synthesis .
Properties
IUPAC Name |
4-chloro-2-iodo-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClINO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLJSDATRAVVAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465548 | |
Record name | 4-chloro-2-iodo-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90465548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160938-18-1 | |
Record name | 4-chloro-2-iodo-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90465548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-iodo-1-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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